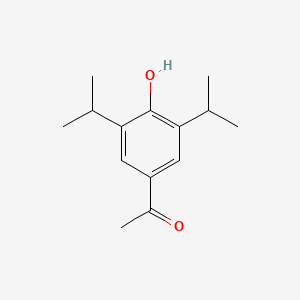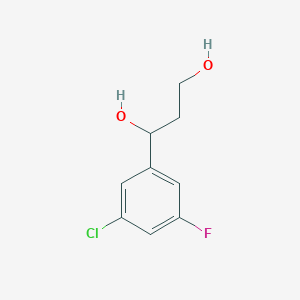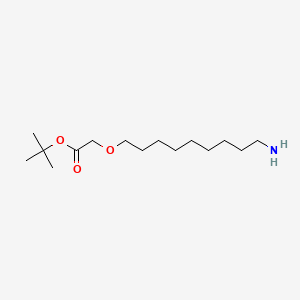
tert-Butyl 2-((9-aminononyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((9-aminononyl)oxy)acetate: is an organic compound that features a tert-butyl ester group and an aminononyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
tert-Butylation of Carboxylic Acids and Alcohols: A common method involves the reaction of carboxylic acids with tert-butanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide in flow microreactors has been shown to be efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for carboxylic acids during multi-step synthesis .
Biology and Medicine:
- Potential use in the development of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
- Can be used in the synthesis of peptide-based drugs where the amino group is involved in peptide bond formation .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Employed in the synthesis of polymers and materials with specific functional properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((9-aminononyl)oxy)acetate largely depends on its functional groups:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases in biological systems, releasing the active carboxylic acid and alcohol.
Amination Reactions: The amino group can participate in various biochemical reactions, including the formation of peptide bonds and other amide linkages.
Comparación Con Compuestos Similares
tert-Butyl (9-aminononyl)carbamate: Similar in structure but contains a carbamate group instead of an ester.
tert-Butyl cyanoacetate: Contains a cyano group instead of an amino group.
Uniqueness:
- The presence of both a tert-butyl ester and a long aminononyl chain makes tert-Butyl 2-((9-aminononyl)oxy)acetate unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C15H31NO3 |
|---|---|
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
tert-butyl 2-(9-aminononoxy)acetate |
InChI |
InChI=1S/C15H31NO3/c1-15(2,3)19-14(17)13-18-12-10-8-6-4-5-7-9-11-16/h4-13,16H2,1-3H3 |
Clave InChI |
DSYDDDVQSGSRNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)

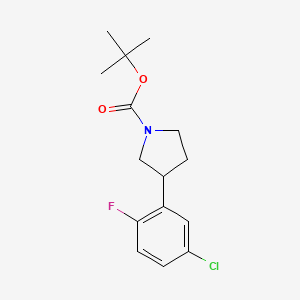
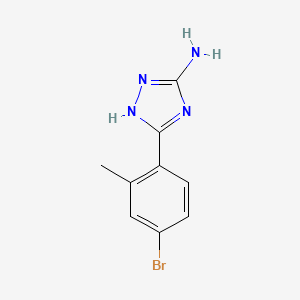
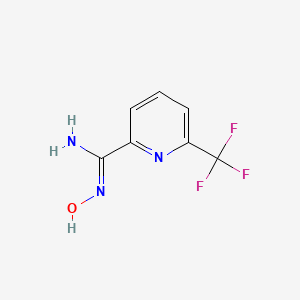
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
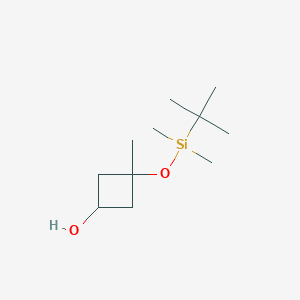
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679860.png)
